N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid is a complex organic compound with a unique structure that combines cyclohexylamine and pyrrolidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid involves multiple steps, including the formation of cyclohexylamine and the subsequent addition of the pyrrolidine derivative. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclohexylamine and pyrrolidine derivatives, such as:
- Cyclohexylamine
- Pyrrolidine
- N-cyclohexylpyrrolidine
Uniqueness
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid is unique due to its specific stereochemistry and the combination of functional groups. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C25H46N2O5 |
---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-methyl-3-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]propanoic acid |
InChI |
InChI=1S/C13H23NO5.C12H23N/c1-8(11(16)17)10(15)9-6-5-7-14(9)12(18)19-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h8-10,15H,5-7H2,1-4H3,(H,16,17);11-13H,1-10H2/t8-,9+,10-;/m1./s1 |
InChI Key |
ZUYFHKVFPBHZAN-YMQJAAJZSA-N |
Isomeric SMILES |
C[C@H]([C@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C(C1CCCN1C(=O)OC(C)(C)C)O)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
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